Potent Glucocorticoid Receptor Binding and Functional Agonism vs. Baseline
The compound demonstrates single-digit nanomolar binding affinity for the human glucocorticoid receptor (GR) and potent functional agonism in a relevant cellular model. In a displacement assay, it inhibited binding of the reference antagonist RU-486 to GR with an IC50 of 10 nM [1]. Confirmatory functional activity was established in HFF cells, where it suppressed IL-1-induced IL-6 production with an IC50 of 2 nM [2]. Compared to a baseline of no treatment or a weak, non-selective ligand, this potency confirms high target engagement.
| Evidence Dimension | GR Binding Affinity and Functional Agonism |
|---|---|
| Target Compound Data | Binding IC50: 10 nM; Functional IC50: 2 nM (IL-6 suppression in HFF cells) |
| Comparator Or Baseline | Baseline: RU-486 displacement assay background; Functional baseline: untreated IL-1-stimulated HFF cells |
| Quantified Difference | IC50 values of 10 nM and 2 nM represent sub-therapeutic plasma concentration ranges, indicating high potency. |
| Conditions | GR (unknown origin) fluorescence polarization assay; HFF cells, IL-1-induced IL-6 production, 30 min incubation. |
Why This Matters
This potency level allows for low dosing in in vivo models, minimizing compound-related toxicity and improving the translational relevance of the experimental system.
- [1] BindingDB. BDBM50041973 (CHEMBL3358937). IC50: 10 nM for displacement of RU-486 from GR (unknown origin) by fluorescence polarization assay. View Source
- [2] BindingDB. BDBM50041973 (CHEMBL3358937). IC50: 2 nM for agonist activity at GR in HFF cells assessed as suppression of IL-1-induced IL-6 production. View Source
